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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has
emerged as a critical node in cellular signaling pathways, making it a compelling target for drug
development. Among the numerous inhibitors developed, SPI-112 and SHP099 represent two
distinct approaches to targeting this enzyme. This guide provides a detailed comparison of their
performance, supported by available preclinical data, for researchers and drug development
professionals.

At a Glance: Key Differences

Feature SPI-112 SHP099

Mechanism of Action Competitive Inhibitor Allosteric Inhibitor

Binding Site Catalytic Site Allosteric (non-catalytic) pocket
Cell Permeability No Yes

Prodrug Available Yes (SPI-112Me) Not applicable

Oral Bioavailability Not reported Yes

_ _ Demonstrated in xenograft
In Vivo Efficacy Not reported for SPI-112 del
models

Quantitative Performance Metrics
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The following tables summarize the key quantitative data for SPI-112 and SHP099 based on
published preclinical studies. It is important to note that these values were not determined in
head-to-head experiments and may have been generated under different assay conditions.

ble 1: Biochemical | Selectivi

Inhibitor Target IC50 Ki KD Selectivity
~14.5-fold vs.

SPI-112 SHP2 1 uM[1] 0.8 uM[1] 1.30 uM[1] PTPLB,
H oK =EH ~18.3-fold vs.

PTP[1]

No detectable
activity
against a
SHP099 SHP2 71 nM[2] Not Reported  Not Reported  panel of 21
phosphatase
s (including
SHP1)[2]

Table 2: Cellular Activity
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Inhibitor Cell Line Assay Effect
EGF-stimulated SHP2  77% reduction at 20
SPI-112Me MDA-MB-468 o
activity UM[3]
EGF-stimulated Inhibition observed at
MDA-MB-468
pERK1/2 10 uMI[3]
) Inhibition of mutant-
TF-1/Shp2E76K Cell survival )
dependent survival[3]
50-70% reduction in
SHP099 KYSE520 pPERK levels )
vivo[4]
Inhibition via
Multiple Myeloma Cell proliferation apoptosis and cell
cycle arrest[5]
) ) Decreased in vitro and
Somatotroph tumor Cell proliferation

in vivo[6]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between SPI-112 and SHP099 lies in their mechanism of inhibition.

SPI-112 is a competitive inhibitor, meaning it directly competes with the substrate for binding to
the catalytic active site of SHP2.[1] This mode of action is common for many enzyme inhibitors.
However, a significant drawback of SPI-112 is its lack of cell permeability due to a polar group,
which has necessitated the development of a methyl ester prodrug, SPI-112Me, to facilitate
cellular uptake.[3][7][8][9]

SHP099, on the other hand, is an allosteric inhibitor.[10][11][12] It binds to a novel, tunnel-like
pocket at the interface of the N-SH2, C-SH2, and PTP domains, which is distinct from the
active site.[11] This binding stabilizes SHP2 in a closed, auto-inhibited conformation,
preventing its activation.[12] This allosteric mechanism contributes to its high selectivity and
favorable pharmacokinetic properties, including oral bioavailability.[2][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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